(2E)-3-(5-Methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one
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Overview
Description
Synthesis Analysis
This involves understanding how the compound is synthesized. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to analyze the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve carrying out various chemical reactions and analyzing the products .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, etc., and studying how the compound behaves under various conditions .Scientific Research Applications
Antiproliferative Activity
The compound has been studied for its antiproliferative activity, particularly in the context of cancer research. For instance, certain neolignans derived from traditional Chinese medicine, which share structural similarities with (E)-3-(5-methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one, have been isolated and shown to exhibit significant inhibitory effects on cancer cell growth. These compounds induce apoptosis in cancer cells through the mitochondrial pathway, highlighting their potential in anticancer therapy (Ma et al., 2017).
Crystal Structure and Molecular Interaction
The crystal structures and molecular interactions of chalcone derivatives, a group to which (E)-3-(5-methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one belongs, have been extensively studied. Research in this area has revealed insights into the molecular geometry, intermolecular forces, and stability of these compounds, which are pivotal for understanding their chemical behavior and potential applications in various fields, including material sciences and pharmacology (Salian et al., 2018).
Cytotoxic Activities and Pharmacological Potential
Several studies have focused on the synthesis, characterization, and cytotoxic activities of heterocyclic chalcones, which include compounds structurally related to (E)-3-(5-methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one. These compounds have demonstrated potential in pharmacological applications due to their cytotoxic effects on various cell lines, indicating their possible use in cancer treatment (Mokhtar et al., 2016).
Nonlinear Optical Properties
The nonlinear optical properties of certain chalcone derivatives have been explored, shedding light on their potential in optical applications. These studies involve investigating the molecular structure, intermolecular interactions, and photophysical properties, crucial for developing materials with advanced optical functionalities (Ng et al., 2019).
Spectroscopic and Computational Studies
Extensive spectroscopic and computational studies have been conducted on chalcone derivatives to understand their structural and electronic characteristics. These studies are fundamental for the rational design and synthesis of new compounds with tailored properties for specific applications, such as in materials science, nanotechnology, and pharmaceuticals (Shukla et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-15-7-12-19(22-15)13-14-20(21)18-10-8-17(9-11-18)16-5-3-2-4-6-16/h2-14H,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVGDQLNRKNKOB-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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